Chloro-acetic acid sec-butyl ester

Catalog No.
S665261
CAS No.
17696-64-9
M.F
C6H11ClO2
M. Wt
150.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro-acetic acid sec-butyl ester

CAS Number

17696-64-9

Product Name

Chloro-acetic acid sec-butyl ester

IUPAC Name

butan-2-yl 2-chloroacetate

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

InChI

InChI=1S/C6H11ClO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3

InChI Key

MCUHSYTVMNEJFT-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)CCl

Synonyms

butan-2-yl 2-chloroacetate

Canonical SMILES

CCC(C)OC(=O)CCl

Chloro-acetic acid sec-butyl ester, also known as sec-butyl chloroacetate, is an organic compound classified within the ester family. Its molecular formula is C6_6H11_{11}ClO2_2, and it features a distinctive structure that includes a carbonyl group (C=O) linked to a chloromethyl (-CH2_2Cl) group and a sec-butyl group (CH(CH3_3)CH2_2CH3_3). This compound is recognized for its pleasant odor and is utilized in various industrial applications, including the production of fragrances and flavoring agents.

, including:

  • Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed to yield chloro-acetic acid and sec-butanol.
  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different esters.
  • Reduction: The ester can be reduced to form sec-butyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Hydrolysis: Typically requires water and either a strong acid or base.
  • Substitution: Varies based on the nucleophile used.
  • Reduction: Utilizes reducing agents like lithium aluminum hydride.

Major Products

  • From hydrolysis: Chloro-acetic acid and sec-butanol.
  • From substitution: Various substituted esters depending on the nucleophile.
  • From reduction: Sec-butyl alcohol.

Chloro-acetic acid sec-butyl ester can be synthesized through the following methods:

  • Esterification: The primary method involves reacting chloro-acetic acid with sec-butanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is usually conducted under reflux conditions for several hours to maximize yield.
  • Industrial Production: In industrial settings, this process is scaled up using large reactors where the reactants are mixed with a catalytic amount of sulfuric acid, heated under reflux, followed by purification through distillation.

Chloro-acetic acid sec-butyl ester has several notable applications:

  • Organic Synthesis: Serves as an intermediate for producing various organic compounds.
  • Biological Research: Used in synthesizing biologically active molecules.
  • Pharmaceutical Development: Plays a role in the synthesis of certain pharmaceuticals.
  • Fragrance and Flavor Industry: Employed in creating perfumes and flavoring agents due to its pleasant odor.

Chloro-acetic acid sec-butyl ester shares similarities with other esters but has unique characteristics due to its chloromethyl group and bulky sec-butyl group. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
Chloroacetic Acid Methyl EsterC4_4H7_7ClO2_2Methyl group instead of sec-butyl; smaller steric hindrance.
Chloroacetic Acid Ethyl EsterC5_5H9_9ClO2_2Ethyl group; less steric hindrance compared to sec-butyl.
Butyric Acid Chloro EsterC5_5H9_9ClOContains butyric acid moiety; different functional properties.

The presence of the chlorine atom in chloro-acetic acid sec-butyl ester makes it an effective leaving group in substitution reactions, while the bulky sec-butyl group introduces significant steric hindrance that can influence its reactivity compared to other simpler esters.

The synthesis of chloro-acetic acid derivatives dates to the mid-19th century, when chloroacetic acid was first prepared by French and German chemists through chlorination of acetic acid under sunlight. Early studies focused on esterification methods, with sec-butyl esters emerging as valuable intermediates in the 20th century. The first reported synthesis of sec-butyl acetate occurred in 1946, employing esterification of sec-butanol with acetic anhydride. Subsequent advancements in catalysis and reaction engineering enabled the scalable production of chloroacetate esters, including the sec-butyl variant.

Significance in Organic Chemistry Research Framework

Chloro-acetic acid sec-butyl ester is pivotal in organic synthesis due to its:

  • High Reactivity: The electrophilic α-carbon adjacent to the chlorine atom facilitates nucleophilic substitutions, making it ideal for synthesizing α-substituted carboxylic acid derivatives.
  • Versatility: It serves as a precursor for pharmaceuticals, herbicides, and polymer additives through hydrolysis, alkylation, or condensation reactions.
  • Stereochemical Utility: The sec-butyl group introduces steric and electronic effects, influencing reaction selectivity in asymmetric synthesis.

Current Research Landscape and Academic Interest

Recent studies highlight innovations in:

  • Catalytic Systems: Lanthanum dodecyl sulfate (LDDS) enhances esterification efficiency, achieving 98.3% conversion under mild conditions.
  • Flow Chemistry: Continuous-flow Claisen reactions enable scalable homologation of esters using chloroacetate dianions.
  • Heterocycle Synthesis: Derivatives like sec-butyl 2-chloroacetoacetate are key intermediates in constructing biologically active heterocycles.

Chloroacetate esters are characterized by a chloro-substituted acetate backbone (Cl–CH₂–COO–R), where the R group denotes an alkyl or aryl substituent. Chloro-acetic acid sec-butyl ester belongs to this family, distinguished by its sec-butyl (butan-2-yl) group bonded to the oxygen atom of the acetate moiety. The molecular formula C₆H₁₁ClO₂ reflects its composition: a two-carbon chloroacetate group (C₂H₂ClO₂) and a four-carbon branched alkyl chain (C₄H₉) [3].

Structurally, this ester occupies an intermediate position between shorter-chain analogs (e.g., methyl chloroacetate, C₃H₅ClO₂ [8]) and longer-chain derivatives (e.g., dodecyl chloroacetate, C₁₄H₂₇ClO₂ [1]). The sec-butyl group introduces steric bulk compared to linear alkyl chains, influencing physical properties such as boiling point and solubility. For instance, branching reduces intermolecular van der Waals interactions, typically lowering melting points relative to straight-chain isomers [3].

The chloroacetate moiety’s electrophilic nature, driven by the electron-withdrawing chlorine atom, renders the compound reactive in nucleophilic substitution and esterification reactions. This reactivity is central to its applications in organic synthesis, particularly in alkylation reactions targeting sulfur, nitrogen, or oxygen nucleophiles [2].

Nomenclature Systems in Research Literature

The compound is identified through multiple nomenclature systems, reflecting its structural features and historical conventions:

  • IUPAC Systematic Name: Butan-2-yl 2-chloroacetate

    • The root “butan-2-yl” specifies the sec-butyl group (a four-carbon chain with a hydroxyl group on the second carbon).
    • “2-chloroacetate” denotes the chloro substitution on the alpha carbon of the acetic acid moiety [3] [4].
  • Common Names:

    • sec-Butyl chloroacetate (emphasizing the branched alkyl group) [3].
    • 1-Methylpropyl 2-chloroacetate (describing the sec-butyl group as a propyl chain with a methyl branch) [3].
  • Registry Identifiers:

    • CAS Registry Number: 17696-64-9 [3].
    • ChemSpider ID: 242493 [3].

Nomenclature inconsistencies arise in older literature, where terms like “chloroacetic acid sec-butyl ester” or “2-chloroacetic acid 1-methylpropyl ester” may appear. Modern publications increasingly adhere to IUPAC guidelines to avoid ambiguity, particularly in stereochemical contexts [4] [6].

Stereochemical Considerations of sec-Butyl Orientation

The sec-butyl group introduces a stereocenter at the second carbon of the butyl chain, creating two enantiomers: (R)-butan-2-yl and (S)-butan-2-yl. However, commercial and research-grade chloro-acetic acid sec-butyl ester is typically racemic unless explicitly resolved, as synthetic routes often lack stereochemical control [3] [6].

Key stereochemical considerations include:

  • Configuration Retention: If the ester is derived from a chiral precursor (e.g., optically active sec-butanol), the stereochemistry at the alcohol’s chiral center may transfer to the ester. However, standard esterification protocols using racemic alcohols yield racemic mixtures [6].
  • Impact on Reactivity: Enantiomeric forms may exhibit divergent reactivity in asymmetric synthesis or enzymatic interactions. For example, lipases or esterases often exhibit enantioselectivity, hydrolyzing one enantiomer preferentially [2].

The absence of defined stereochemistry in many database entries (e.g., ChemSpider ID 242493 [3]) underscores the need for explicit stereochemical notation in experimental protocols to ensure reproducibility.

Conceptual Models in Structure-Activity Relationships

The compound’s chemical behavior is governed by interplay between its chloroacetate group and sec-butyl substituent. Three conceptual models elucidate these relationships:

Electrophilicity of the Chloroacetate Moiety

The chlorine atom’s electronegativity polarizes the adjacent C–Cl bond, rendering the alpha-carbon highly electrophilic. This property facilitates nucleophilic attacks, as demonstrated in alkylation reactions where the ester acts as an electrophilic agent [2] [7]. Computational studies, such as frontier molecular orbital (FMO) analysis, predict reactivity by evaluating the energy gap between the lowest unoccupied molecular orbital (LUMO) and nucleophile-specific molecular orbitals (SN2MO). For chloroacetate esters, a smaller LUMO-SN2MO gap correlates with higher electrophilic reactivity [7].

Steric Effects of the sec-Butyl Group

Branching at the ester’s oxygen atom imposes steric hindrance, modulating reaction kinetics. Compared to linear analogs (e.g., n-butyl chloroacetate), the sec-butyl derivative exhibits slower reaction rates in SN2 mechanisms due to reduced accessibility of the electrophilic center [2] [6].

Solubility and Partitioning Behavior

The sec-butyl group enhances lipophilicity, increasing the compound’s solubility in nonpolar solvents. This property is critical in extraction processes or phase-transfer catalysis, where partitioning between aqueous and organic phases influences yield [2].

Structural FeatureImpact on ActivityExample
Chloro-substituted alpha-carbonElectrophilic reactivityAlkylation of nucleophiles [2] [7]
Branched sec-butyl chainSteric hindrance slows SN2 reactionsReduced hydrolysis rates [6]
Ester linkageSusceptibility to enzymatic cleavageLipase-catalyzed hydrolysis [2]

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

17696-64-9

Dates

Last modified: 04-14-2024

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